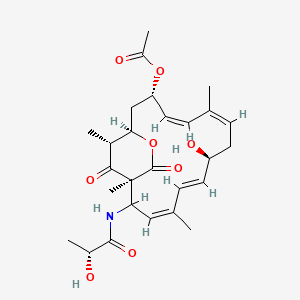

Lankacidinol A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lankacidinol A is a member of the lankacidin family, a class of polyketide natural products isolated from the bacterium Streptomyces spp. These compounds exhibit promising antimicrobial activity, making them of significant interest in the field of antibiotic research . This compound, in particular, has a unique 17-membered macrocyclic structure, which differentiates it from other macrolides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Lankacidinol A involves modular-iterative mixed biosynthesis. The gene cluster responsible for its biosynthesis includes lkcA-lkcO, which, when expressed in Streptomyces lividans, results in the production of this compound . The synthetic approach involves multiple condensation reactions facilitated by ketosynthase, acyltransferase, and acyl carrier protein domains .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically modified strains of Streptomyces spp. These strains are optimized to enhance the yield and stability of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Lankacidinol A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its stability and antimicrobial activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often involve reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions include various stereochemical derivatives of this compound, such as 2,18-seco-lankacidinol B and iso-lankacidinol .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Lankacidinol A exhibits significant antimicrobial properties against various Gram-positive bacteria, including strains resistant to macrolide antibiotics. Its mechanism of action primarily involves inhibition of protein synthesis by binding to the peptidyl transferase center of the ribosome, similar to other members of the lankacidin class .

Case Studies

- In Vitro Studies : Research has demonstrated that this compound and its derivatives show potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, making them potential candidates for treating antibiotic-resistant infections .

- Veterinary Applications : Lankacidin A is utilized in veterinary medicine for treating infections in livestock caused by Serpulina hyodysenteriae, showcasing its practical application in agriculture .

Antitumor Properties

This compound has been studied for its antitumor effects, particularly against various cancer cell lines. The compound has shown promising results in inhibiting the growth of prostate (PC-3) and lung (A549) cancer cell lines.

Case Studies

- Cell Line Studies : In laboratory experiments, treatment with this compound resulted in reduced viability of HeLa and T47D cancer cells, indicating its potential as a therapeutic agent against human cancers .

- Computational Predictions : Studies have employed computational models to predict the binding affinity of this compound to tubulin, suggesting that it may act similarly to paclitaxel, a well-known chemotherapeutic agent .

Structural Insights and Synthesis

The structural complexity of this compound presents both challenges and opportunities for medicinal chemistry. Recent advancements in synthetic methodologies have enabled the production of various analogs with altered stereochemistry.

Synthesis Techniques

- Modular synthesis approaches have been developed to create diastereomers of this compound, allowing researchers to explore structure-activity relationships more effectively .

- The use of enzymatic methods has also been investigated to produce authentic samples of this compound from simpler precursors, enhancing the understanding of its biosynthetic pathway .

Summary Table of Applications

| Application Type | Description | Key Findings |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria, including resistant strains | Potent activity against MRSA; used in veterinary medicine |

| Antitumor | Inhibits growth in cancer cell lines | Reduces viability in HeLa and T47D cells; acts as a microtubule stabilizer |

| Structural Synthesis | Development of analogs through modular synthesis | Insights into structure-activity relationships; revision of stereochemistry |

Wirkmechanismus

Lankacidinol A exerts its effects by inhibiting bacterial protein synthesis. It targets the bacterial ribosome, interfering with the translation process and thereby inhibiting bacterial growth . The compound’s unique macrocyclic structure allows it to bind effectively to the ribosomal subunits, disrupting their function .

Vergleich Mit ähnlichen Verbindungen

- Lankacidinol B

- Iso-lankacidinol

- 2,18-seco-lankacidinol A

- 2,18-seco-lankacidinol B

Comparison: Lankacidinol A is unique due to its specific macrocyclic structure and its potent antimicrobial activity. While similar compounds like Lankacidinol B and Iso-lankacidinol share structural similarities, they differ in their stereochemistry and bioactivity . This compound’s ability to inhibit bacterial translation more effectively sets it apart from its analogs .

Eigenschaften

CAS-Nummer |

23498-36-4 |

|---|---|

Molekularformel |

C27H37NO8 |

Molekulargewicht |

503.6 g/mol |

IUPAC-Name |

[(3Z,5Z,9Z,11Z)-7-hydroxy-2-(2-hydroxypropanoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate |

InChI |

InChI=1S/C27H37NO8/c1-15-7-10-20(31)11-8-16(2)13-23(28-25(33)18(4)29)27(6)24(32)17(3)22(36-26(27)34)14-21(12-9-15)35-19(5)30/h7-9,11-13,17-18,20-23,29,31H,10,14H2,1-6H3,(H,28,33)/b11-8-,12-9-,15-7-,16-13- |

InChI-Schlüssel |

WDAIURVMANXCNS-SZIOJBFTSA-N |

SMILES |

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(C)O)C)O)C)OC(=O)C |

Isomerische SMILES |

CC1C2CC(/C=C\C(=C/CC(/C=C\C(=C/C(C(C1=O)(C(=O)O2)C)NC(=O)C(C)O)\C)O)\C)OC(=O)C |

Kanonische SMILES |

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(C)O)C)O)C)OC(=O)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Lankacidinol A; Lankacidinol 14-acetate; Antibiotic T-2636D; P-2636 D; P 2636 D; P2636 D; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.